5-methyl-1H-indol-6-amine
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Overview
Description
5-Methyl-1H-indol-6-amine: is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features a methyl group at the 5-position and an amine group at the 6-position of the indole ring, which can influence its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-indol-6-amine can be achieved through several methods. One common approach involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of halogenated, sulfonated, or acylated indole derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1H-indol-6-amine is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, indole derivatives are studied for their role in cell signaling and as potential inhibitors of various enzymes. This compound may be investigated for its effects on biological pathways and its potential as a bioactive molecule .
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities. These compounds can interact with multiple biological targets, making them valuable in drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-methyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .
Comparison with Similar Compounds
Indole: The parent compound of 5-methyl-1H-indol-6-amine, known for its aromatic properties and biological activities.
5-Methylindole: Similar to this compound but lacks the amine group at the 6-position.
6-Aminoindole: Similar to this compound but lacks the methyl group at the 5-position.
Uniqueness: this compound is unique due to the presence of both a methyl group at the 5-position and an amine group at the 6-position. This specific substitution pattern can influence its chemical reactivity and biological properties, making it distinct from other indole derivatives .
Properties
IUPAC Name |
5-methyl-1H-indol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRZZTWNPXZLNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312514 |
Source
|
Record name | 5-Methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139121-41-8 |
Source
|
Record name | 5-Methyl-1H-indol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139121-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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